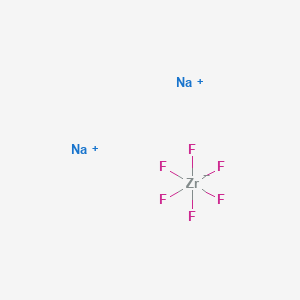

Sodium hexafluorozirconate

Description

Properties

Molecular Formula |

F6Na2Zr |

|---|---|

Molecular Weight |

251.19 g/mol |

IUPAC Name |

disodium;hexafluorozirconium(2-) |

InChI |

InChI=1S/6FH.2Na.Zr/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |

InChI Key |

KSYURTCLCUKLSF-UHFFFAOYSA-H |

Canonical SMILES |

F[Zr-2](F)(F)(F)(F)F.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Hexafluorozirconate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of sodium hexafluorozirconate (Na₂ZrF₆), a compound of interest in various industrial and research applications. This document details established synthesis methodologies, in-depth characterization techniques, and key physicochemical properties.

Synthesis of this compound

This compound can be synthesized through several methods, each offering distinct advantages in terms of purity, scalability, and reaction conditions. The three primary methods detailed herein are:

-

Method 1: Reaction of Zirconium Dioxide with Hydrofluoric Acid and Sodium Hydroxide

-

Method 2: Reaction of Zirconium Hydroxide with Sodium Bifluoride

-

Method 3: Hydrothermal Synthesis

Method 1: Reaction of Zirconium Dioxide with Hydrofluoric Acid and Sodium Hydroxide

This method involves the direct reaction of zirconium dioxide with hydrofluoric acid, followed by neutralization with sodium hydroxide to precipitate this compound.

Experimental Protocol:

-

In a polypropylene beaker, carefully add a stoichiometric amount of high-purity zirconium dioxide (ZrO₂) powder to a 48% aqueous solution of hydrofluoric acid (HF).

-

The reaction mixture is heated to approximately 95-100°C and stirred continuously for 4-6 hours to ensure complete dissolution of the zirconium dioxide and formation of hexafluorozirconic acid (H₂ZrF₆).

-

After cooling the solution to room temperature, a 50% aqueous solution of sodium hydroxide (NaOH) is added dropwise with constant stirring.

-

The pH of the solution is carefully monitored and adjusted to a range of 8-9 to facilitate the precipitation of this compound.

-

The resulting white precipitate is collected by vacuum filtration.

-

The collected solid is washed multiple times with deionized water to remove any unreacted precursors and soluble byproducts.

-

The purified product is then dried in a vacuum oven at 80-100°C for 12 hours to obtain the final this compound powder.

Reaction Scheme:

ZrO₂ + 6HF → H₂ZrF₆ + 2H₂O H₂ZrF₆ + 2NaOH → Na₂ZrF₆ + 2H₂O

Caption: Workflow for the synthesis of Na₂ZrF₆ from ZrO₂.

Method 2: Reaction of Zirconium Hydroxide with Sodium Bifluoride

This approach utilizes zirconium hydroxide as the zirconium source, which reacts with sodium bifluoride in an aqueous medium.

Experimental Protocol:

-

Zirconium hydroxide (Zr(OH)₄) is suspended in deionized water in a polypropylene vessel.

-

A stoichiometric amount of sodium bifluoride (NaHF₂) is added to the suspension under vigorous stirring.

-

The reaction is typically carried out at room temperature, although gentle heating (40-60°C) can be applied to increase the reaction rate.

-

The mixture is stirred for several hours until the reaction is complete, indicated by the dissolution of the reactants and the formation of a clear solution.

-

The product is then crystallized by slow evaporation of the solvent at room temperature or by cooling the solution.

-

The resulting crystals are isolated by filtration, washed with cold deionized water, and dried under vacuum.

Reaction Scheme:

Zr(OH)₄ + 2NaHF₂ → Na₂ZrF₆ + 4H₂O

Caption: Workflow for the synthesis of Na₂ZrF₆ from Zr(OH)₄.

Method 3: Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for producing highly crystalline materials. For this compound, this method involves the reaction of a zirconium precursor with a fluoride source in a sealed vessel at elevated temperature and pressure.

Experimental Protocol:

-

Hexafluorozirconic acid (H₂ZrF₆) and sodium fluoride (NaF) are mixed in a 1:2 molar ratio in a Teflon-lined stainless steel autoclave.

-

The autoclave is filled to approximately 80% of its volume with deionized water.

-

The sealed autoclave is then placed in an oven and heated to a temperature between 150°C and 200°C.

-

The reaction is allowed to proceed for 12 to 24 hours.

-

After the reaction period, the autoclave is cooled to room temperature naturally.

-

The resulting crystalline product is collected by filtration, washed with deionized water and ethanol, and then dried in an oven at 60-80°C.

Reaction Scheme:

H₂ZrF₆ + 2NaF --(Hydrothermal)--> Na₂ZrF₆ + 2HF

Caption: Workflow for the hydrothermal synthesis of Na₂ZrF₆.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and physicochemical properties. The following techniques are commonly employed.

X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phases and determining the crystal structure of the synthesized material.

Experimental Protocol:

-

A small amount of the powdered Na₂ZrF₆ sample is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites.

-

The powder is then mounted onto a sample holder.

-

The XRD pattern is recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Data is typically collected over a 2θ range of 10° to 80° with a step size of 0.02° and a scan speed of 2°/min.

-

The obtained diffraction pattern is compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) data for this compound to confirm the phase purity.

Scanning Electron Microscopy (SEM)

SEM is used to investigate the surface morphology, particle size, and shape of the synthesized Na₂ZrF₆ crystals.

Experimental Protocol:

-

A small amount of the Na₂ZrF₆ powder is dispersed onto a carbon adhesive tab mounted on an aluminum SEM stub.

-

Any excess powder is removed by gently blowing with compressed nitrogen gas.

-

To prevent charging effects during imaging, the sample is sputter-coated with a thin layer of a conductive material, such as gold or carbon.

-

The prepared stub is then transferred to the SEM chamber.

-

Images are acquired at various magnifications using an accelerating voltage typically in the range of 10-20 kV.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is employed to identify the functional groups present in the synthesized compound by analyzing the absorption of infrared radiation.

Experimental Protocol:

-

A small amount of the dried Na₂ZrF₆ powder (approximately 1-2 mg) is mixed with about 200 mg of dry potassium bromide (KBr) powder.

-

The mixture is thoroughly ground to a fine powder.

-

The powdered mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹. The characteristic vibrations of the Zr-F bonds are expected in the lower frequency region of the spectrum.

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA)

DTA and TGA are thermal analysis techniques used to study the thermal stability and decomposition behavior of Na₂ZrF₆.

Experimental Protocol:

-

A small, accurately weighed amount of the Na₂ZrF₆ sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

The crucible is placed in the DTA/TGA furnace.

-

The sample is heated from room temperature to a desired final temperature (e.g., 1000°C) at a constant heating rate, commonly 10°C/min.

-

The analysis is performed under a controlled atmosphere, such as nitrogen or air, with a constant flow rate (e.g., 50 mL/min).

-

The DTA curve shows endothermic or exothermic events (phase transitions, decomposition), while the TGA curve records the mass loss as a function of temperature.

Caption: General workflow for the characterization of Na₂ZrF₆.

Quantitative Data and Physicochemical Properties

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Synthesis Parameters

| Parameter | Method 1 | Method 2 | Method 3 (Hydrothermal) |

| Zirconium Precursor | Zirconium Dioxide (ZrO₂) | Zirconium Hydroxide (Zr(OH)₄) | Hexafluorozirconic Acid (H₂ZrF₆) |

| Fluoride Source | Hydrofluoric Acid (HF) | Sodium Bifluoride (NaHF₂) | Sodium Fluoride (NaF) |

| Reaction Temperature | 95-100°C | Room Temperature to 60°C | 150-200°C |

| Reaction Time | 4-6 hours | Several hours | 12-24 hours |

| pH | 8-9 | Not specified | Not applicable |

| Purity | >98% | High Purity | Highly Crystalline |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | Na₂ZrF₆[1] |

| Molar Mass | 251.19 g/mol [1] |

| Appearance | White crystalline solid |

| Crystal System | Monoclinic |

| Density | 3.29 g/cm³ |

| Solubility in Water | 1.3 g/100 mL at 20°C |

| Melting Point | Decomposes before melting |

| Thermal Decomposition | Starts around 500°C |

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.51 Å |

| b | 5.48 Å |

| c | 7.89 Å |

| β | 90.4° |

| Z | 2 |

This guide provides a foundational understanding of the synthesis and characterization of this compound, offering detailed protocols and key data for researchers and professionals in related fields. The provided methodologies can be adapted and optimized for specific applications and research objectives.

References

An In-depth Technical Guide to the Physicochemical Properties of Sodium Hexafluorozirconate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hexafluorozirconate (Na₂ZrF₆) is an inorganic compound with growing interest in various scientific and industrial fields, including the manufacturing of optical glasses, ceramics, and as a stabilizer for silicone rubber.[1][2] Its properties are also being explored in the development of red and blue-green phosphors.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing available data, experimental protocols, and structural information to support research and development activities.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that there are some discrepancies in the reported values in publicly available literature, particularly concerning solubility and thermal decomposition. This guide aims to present the most reliable information available.

| Property | Value | Reference(s) |

| Molecular Formula | Na₂ZrF₆ | [1] |

| Molecular Weight | 251.19 g/mol | [1] |

| Appearance | Colorless crystal or white solid | [2] |

| Crystal Structure | Monoclinic | |

| Space Group | P2₁/c | |

| Solubility in Water | Soluble (qualitative) | [2] |

| Melting Point | Decomposes upon heating (exact temperature not definitively reported) | [2] |

| Boiling Point | Not applicable; decomposes | |

| Density (Solid) | Data not consistently available |

Crystal Structure

Recent computational studies based on Density Functional Theory (DFT) have elucidated the crystal structure of this compound. It belongs to the monoclinic crystal system with the space group P2₁/c .

The structure consists of sodium cations (Na⁺) and hexafluorozirconate anions ([ZrF₆]²⁻). The zirconium atom is octahedrally coordinated to six fluorine atoms. Understanding the crystal lattice is fundamental to interpreting many of the material's other properties, including its vibrational spectra and potential for ionic conductivity.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and characterization of this compound are not widely available in open literature. However, based on the synthesis of analogous hexafluorometallate compounds and general principles of inorganic synthesis, the following methodologies can be proposed.

Synthesis of this compound

A plausible route for the synthesis of this compound involves the neutralization reaction between hexafluorozirconic acid (H₂ZrF₆) and a sodium base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).

Reaction: H₂ZrF₆(aq) + 2NaOH(aq) → Na₂ZrF₆(s) + 2H₂O(l)

Procedure:

-

A stoichiometric amount of a sodium base solution (e.g., 1 M NaOH) is slowly added to a stirred aqueous solution of hexafluorozirconic acid (e.g., 45% w/v) at room temperature.

-

The addition is continued until the solution reaches a neutral pH, which can be monitored using a pH meter.

-

The resulting white precipitate of this compound is collected by vacuum filtration.

-

The collected solid is washed with cold deionized water to remove any unreacted starting materials and soluble byproducts.

-

The purified product is then dried in a vacuum oven at a low temperature (e.g., 80-100 °C) to remove residual water.

Characterization Techniques

-

X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the synthesized product. Powder XRD patterns should be compared with theoretical patterns generated from the known crystal structure.

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and decomposition temperature of this compound. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of the sample.

-

Solubility Determination: The quantitative solubility can be determined by preparing a saturated solution of this compound in water at a specific temperature. The concentration of the dissolved salt in a filtered aliquot of the solution can then be measured using techniques such as Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) to determine the zirconium concentration or ion-selective electrodes for fluoride concentration.

Chemical Properties and Stability

This compound is reported to be stable in air.[2] However, its behavior in aqueous solutions is a subject of some debate in the available literature. While some sources indicate it is soluble, others suggest it may be insoluble and react with water. It is plausible that the hexafluorozirconate anion ([ZrF₆]²⁻) undergoes some degree of hydrolysis in aqueous solutions, which could be perceived as a reaction. The extent of this hydrolysis would likely be dependent on factors such as pH and temperature.

Upon heating, this compound is known to decompose, though the precise decomposition temperature and products have not been definitively established in the reviewed literature.[2] Thermal analysis techniques such as TGA would be instrumental in elucidating the decomposition pathway. For the related compound, sodium hexafluorosilicate (Na₂SiF₆), thermal decomposition has been studied at temperatures between 600 and 900 °C.[3]

Visualizations

The following diagrams illustrate key conceptual relationships and experimental workflows relevant to the study of this compound.

References

An In-depth Technical Guide on the Crystal Structure of Sodium Hexafluorozirconate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of sodium hexafluorozirconate (Na₂ZrF₆), a compound of interest in various scientific and industrial fields. The information presented herein is intended to support research and development activities by providing detailed crystallographic data and the experimental methodology used for its determination.

Introduction

This compound (Na₂ZrF₆) is an inorganic salt that crystallizes as a white solid.[1] It finds applications in the manufacturing of optical glasses, ceramics, and as a component in certain metallurgical processes.[2][3] A thorough understanding of its crystal structure is paramount for predicting its physical and chemical properties, and for designing new materials with tailored functionalities. This guide summarizes the key crystallographic parameters of the monoclinic phase of this compound and outlines the standard experimental procedure for its structural analysis.

Crystallographic Data

The crystal structure of this compound has been determined, and the following quantitative data pertains to its monoclinic polymorph.

Table 1: Crystallographic Data for this compound (Na₂ZrF₆)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Lattice Parameters | |

| a | 5.501 Å |

| b | 5.657 Å |

| c | 16.366 Å |

| Lattice Angles | |

| α | 90.000° |

| β | 84.029° |

| γ | 90.000° |

Data sourced from the Materials Project.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is typically achieved through single-crystal X-ray diffraction (SC-XRD). This non-destructive technique provides precise information about the three-dimensional arrangement of atoms within a crystal lattice.

3.1. Crystal Growth

High-quality single crystals of this compound are required for SC-XRD analysis. These can be grown from a saturated aqueous solution by slow evaporation. The process involves dissolving the this compound salt in distilled water at an elevated temperature and allowing the solvent to evaporate slowly at room temperature over several days to weeks.

3.2. Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector.

3.3. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is subsequently refined against the experimental data to improve the accuracy of atomic coordinates, and thermal displacement parameters.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow for determining the crystal structure of a compound like this compound using single-crystal X-ray diffraction.

Caption: Workflow for Crystal Structure Determination.

Conclusion

The crystallographic data and experimental methodology presented in this guide offer a foundational understanding of the solid-state structure of this compound. This information is critical for researchers and scientists working with this compound, enabling further exploration of its properties and potential applications. The provided workflow for crystal structure analysis serves as a general protocol applicable to a wide range of crystalline materials.

References

- 1. mp-27307: Na2ZrF6 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. Syntheses, Single-Crystal Structures, and Structural Chemistry of Hexafluoridouranates(V), MUF6 (M = Li–Cs, Ag, Tl, H3O), and the Dodecafluoridodiuranate(V) Ba[U2F12]·1.36HF - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Sodium Hexafluorozirconate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of sodium hexafluorozirconate (Na₂ZrF₆) in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative assessments, general principles of solubility for similar compounds, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is an inorganic compound with the chemical formula Na₂ZrF₆. It is a white crystalline solid used in various industrial applications, including the manufacturing of optical glasses, ceramics, and as a stabilizer in silicone rubber. Its solubility is a critical parameter for its application in solution-based processes and for understanding its behavior in different chemical environments.

Qualitative Solubility Profile

Inorganic salts, particularly those with high lattice energies like metal fluorides, tend to have low solubility in organic solvents. This is primarily due to the large difference in polarity between the ionic salt and the less polar organic solvent molecules. The principle of "like dissolves like" suggests that highly polar or ionic compounds are more soluble in polar solvents. While some polar organic solvents like methanol and ethanol may exhibit some capacity to dissolve this compound, the solubility is expected to be significantly lower than in water. One source indicates that this compound is soluble in water, though another suggests it is insoluble and reacts violently.[1][2]

The solubility of alkali-metal fluorides in various non-aqueous solvents such as acetonitrile, acetone, tetrahydrofuran, and dimethylformamide has been studied, and it is generally observed that their solubility is limited.[3] Factors that influence the solubility of such salts in organic solvents include the solvent's polarity (dielectric constant), the ability of the solvent to form hydrogen bonds, and the size and charge of the ions. For instance, aprotic polar solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are known to be good solvents for a wide range of inorganic and organic compounds and may exhibit a higher capacity to dissolve this compound compared to less polar solvents.[4][5][6][7][8][9][10]

Data on Solubility

As of the latest literature review, specific quantitative data for the solubility of this compound in organic solvents is not available. The following table reflects this lack of data. Researchers are encouraged to determine these values experimentally based on their specific requirements.

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100g solvent) |

| Methanol | CH₃OH | 25 | Data not available |

| Ethanol | C₂H₅OH | 25 | Data not available |

| Acetone | (CH₃)₂CO | 25 | Data not available |

| Isopropanol | C₃H₈O | 25 | Data not available |

| Dimethylformamide | (CH₃)₂NC(O)H | 25 | Data not available |

| Dimethyl Sulfoxide | (CH₃)₂SO | 25 | Data not available |

Experimental Protocols for Solubility Determination

Several methods can be employed to experimentally determine the solubility of this compound in organic solvents. The choice of method often depends on the required precision, the nature of the solvent, and the available analytical equipment. Common methods include the equilibrium concentration method, gravimetric analysis, and spectroscopic techniques.[11][12]

4.1. Equilibrium Concentration Method

This method involves creating a saturated solution and then determining the concentration of the solute.

-

Sample Preparation:

-

Add an excess amount of this compound to the chosen organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[11][12] Preliminary experiments can determine the minimum time required to achieve equilibrium.[12]

-

Allow the undissolved solid to settle.

-

-

Concentration Estimation:

-

Carefully extract a known volume of the clear supernatant (the saturated solution) without disturbing the solid phase.

-

Determine the concentration of this compound in the supernatant using a suitable analytical technique. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) can be used to quantify the zirconium or sodium concentration. Ion chromatography can be used to measure the hexafluorozirconate anion concentration.

-

Calculate the solubility based on the measured concentration and the volume of the solvent.

-

4.2. Gravimetric Method

This is a simpler, though potentially less precise, method.

-

Prepare a saturated solution as described in the equilibrium concentration method.

-

Carefully decant a known volume of the clear supernatant into a pre-weighed, dry container.

-

Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature that does not decompose the salt).

-

Weigh the container with the dry residue.

-

The difference in weight gives the mass of the dissolved this compound.

-

Calculate the solubility in terms of grams of solute per 100 grams of solvent.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an inorganic salt in an organic solvent using the equilibrium concentration method.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is currently lacking in the available literature, this guide provides a framework for understanding its likely behavior and for experimentally determining its solubility. The provided protocols and workflow diagram serve as a practical starting point for researchers and professionals in need of this critical data for their applications. Further experimental investigation is necessary to populate the solubility data table and provide a more complete picture of the behavior of this compound in various organic media.

References

- 1. chem.ws [chem.ws]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thco.com.tw [thco.com.tw]

- 5. productcatalog.eastman.com [productcatalog.eastman.com]

- 6. gchemglobal.com [gchemglobal.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jebchemicals.com [jebchemicals.com]

- 10. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 11. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Decomposition Pathway of Sodium Hexafluorozirconate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of sodium hexafluorozirconate (Na₂ZrF₆). The information presented herein is curated for professionals in research and development who require a detailed understanding of the high-temperature behavior of this inorganic compound.

Introduction

This compound (Na₂ZrF₆) is a white crystalline solid with the molecular formula Na₂ZrF₆ and a molar mass of 251.19 g/mol [1][2]. It is an important intermediate in the production of zirconium metal and is also used in the manufacturing of certain types of glass, ceramics, and as a flux in metallurgy. Understanding its thermal stability and decomposition pathway is critical for its application in high-temperature processes and for the synthesis of zirconium-based materials.

Thermal Decomposition Pathway

The thermal decomposition of this compound is characterized by an incongruent melting process. This means that upon heating to a specific temperature, it decomposes into a liquid phase and a new solid phase with a different composition.

The thermal behavior of Na₂ZrF₆ is best understood in the context of the NaF-ZrF₄ binary phase diagram[3][4]. According to the phase diagram, this compound, which can be represented as the compound 2NaF·ZrF₄, undergoes incongruent melting at approximately 555 °C [3]. At this temperature, Na₂ZrF₆ decomposes into a liquid and solid sodium heptafluorodizirconate (Na₃Zr₂F₁₃ or 3NaF·2ZrF₄).

The decomposition can be represented by the following equilibrium reaction:

Na₂ZrF₆(s) ⇌ Liquid + Na₃Zr₂F₁₃(s)

Further heating will lead to the continued melting of the solid phases until the system becomes fully liquid, with the exact temperatures and phase compositions dependent on the overall stoichiometry of the NaF-ZrF₄ mixture.

Quantitative Data

The key quantitative data point for the thermal decomposition of this compound is its incongruent melting temperature.

| Compound | Formula | Incongruent Melting Temperature (°C) | Decomposition Products |

| This compound | Na₂ZrF₆ | ~555 | Liquid + Sodium Heptafluorodizirconate (Na₃Zr₂F₁₃) |

Data extracted from the NaF-ZrF₄ phase diagram[3].

Experimental Protocols

The thermal decomposition of this compound can be investigated using standard thermal analysis techniques. The following provides a generalized experimental protocol for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

4.1 Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Objective: To determine the onset temperature of decomposition, mass loss, and thermal events (e.g., melting, phase transitions).

-

Instrumentation: A simultaneous TGA/DSC instrument is ideal for correlating mass changes with thermal events.

-

Sample Preparation: A small amount of high-purity Na₂ZrF₆ powder (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., platinum, alumina).

-

Experimental Conditions:

-

Atmosphere: The experiment should be conducted under an inert atmosphere, such as dry nitrogen or argon, flowing at a constant rate (e.g., 20-50 mL/min) to prevent any side reactions with air or moisture.

-

Heating Rate: A linear heating rate, typically in the range of 5-20 °C/min, is applied. A slower heating rate can provide better resolution of thermal events.

-

Temperature Range: The sample should be heated from room temperature to a temperature above the expected decomposition, for instance, up to 800 °C, to ensure all thermal events are captured.

-

-

Data Analysis: The TGA curve will show any mass loss associated with volatilization of decomposition products. The DSC curve will indicate endothermic or exothermic events. The incongruent melting of Na₂ZrF₆ would be observed as an endothermic peak on the DSC curve at approximately 555 °C, with no corresponding mass loss on the TGA curve as the decomposition products are not volatile at this temperature.

4.2 High-Temperature X-ray Diffraction (HT-XRD)

-

Objective: To identify the crystalline phases present at different temperatures and confirm the decomposition products.

-

Methodology: The Na₂ZrF₆ sample is heated in a high-temperature attachment of an X-ray diffractometer. XRD patterns are collected at various temperatures, including below and above the decomposition temperature identified by TGA/DSC. Analysis of the diffraction patterns allows for the identification of the crystalline phases present at each temperature, confirming the transformation of Na₂ZrF₆ into Na₃Zr₂F₁₃.

Visualization of the Decomposition Pathway

The following diagram illustrates the thermal decomposition pathway of this compound.

References

An In-depth Technical Guide to Sodium Hexafluorozirconate (CAS: 16925-26-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium hexafluorozirconate (Na₂ZrF₆), covering its physicochemical properties, synthesis methodologies, applications, and toxicological profile. While not a direct therapeutic agent, its constituent elements and related zirconium compounds have significant relevance in modern biomedical research and drug development, which this guide will also explore.

Physicochemical Properties

This compound is an inorganic salt that typically appears as a white, crystalline solid.[1] Its core properties are summarized below. Notably, some standard physical constants such as solid density and a precise decomposition temperature are not consistently reported in the literature, and conflicting data exists regarding its solubility, likely due to hydrolysis.

| Property | Value | Source(s) |

| CAS Number | 16925-26-1 | [2][3] |

| Molecular Formula | Na₂ZrF₆ | [2][3] |

| Molecular Weight | 251.19 g/mol | [2][3] |

| Appearance | White crystalline powder / solid | [1] |

| Melting Point | Decomposes upon heating | |

| Boiling Point | Not Applicable | [1] |

| Solid Density | Data not consistently reported | |

| Solubility in Water | Sparingly soluble; undergoes hydrolysis. Some sources report it reacts violently with water. | [1] |

Synthesis of this compound

Experimental Methodologies

Method 1: Reaction of Zirconium Hydroxide with Sodium Bifluoride This method involves the reaction of a zirconium source, zirconium hydroxide (Zr(OH)₄), with a fluorinating agent, sodium bifluoride (NaHF₂), under acidic conditions.

-

Precursors: Zirconium hydroxide (Zr(OH)₄), Sodium bifluoride (NaHF₂)

-

Protocol Outline:

-

Zirconium hydroxide is reacted with sodium bifluoride in a controlled molar ratio. An excess of NaHF₂ may be used to ensure the reaction proceeds to completion.

-

The reaction is conducted in chemically resistant containers (e.g., polypropylene) to prevent corrosion from fluoride species.

-

The resulting this compound is typically isolated via crystallization, followed by filtration and drying.

-

Product purity can be confirmed using analytical techniques such as X-ray Diffraction (XRD).

-

Method 2: Hydrothermal Synthesis This protocol uses hexafluorozirconic acid (H₂ZrF₆) and a sodium source under high-temperature and high-pressure conditions.

-

Precursors: Hexafluorozirconic acid (H₂ZrF₆), Sodium fluoride (NaF)

-

Protocol Outline:

-

A precursor solution is prepared by combining hexafluorozirconic acid and sodium fluoride, typically in a 1:2 molar ratio.

-

The solution is placed in a sealed autoclave.

-

The vessel is heated to a temperature range of 150–200°C for a duration of 12–24 hours.

-

Under these conditions, highly crystalline Na₂ZrF₆ precipitates and can be recovered after cooling. This method can yield a product with >99% purity.

-

Method 3: Direct Reaction with Zirconium Dioxide This approach synthesizes the compound from zirconium dioxide (ZrO₂), a common and stable zirconium precursor.

-

Precursors: Zirconium dioxide (ZrO₂), Hydrofluoric acid (HF), Sodium hydroxide (NaOH)

-

Protocol Outline:

-

High-purity zirconium dioxide is slowly added to hydrofluoric acid (e.g., 50% solution) at an elevated temperature, such as 100°C, to form the hexafluorozirconate anion ([ZrF₆]²⁻).

-

A solution of sodium hydroxide is then added incrementally to neutralize the acid and provide the sodium counter-ions. The pH is carefully maintained in the range of 7.5–8.5.

-

The optimal molar ratio of reactants is approximately ZrO₂:HF:NaOH = 1:2:1.8.

-

The final product precipitates from the solution and can be isolated by filtration. This method can achieve yields greater than 98%.

-

Synthesis Workflow Diagram

Caption: General workflows for the synthesis of this compound.

Applications and Relevance to Drug Development

While this compound is primarily used in industrial applications such as metal surface treatment and the manufacturing of ceramics and glass,[2] the broader family of zirconium-based compounds is highly relevant to biomedical science and drug development.

-

Drug Delivery: Zirconia (ZrO₂) nanoparticles are explored as robust and biocompatible carriers for drug delivery, owing to their high stability in biological environments and tunable surface chemistry.

-

Medical Imaging and Theranostics: The radioisotope Zirconium-89 (⁸⁹Zr) is a positron emitter used in Positron Emission Tomography (PET) scans. Its relatively long half-life makes it ideal for labeling monoclonal antibodies, allowing for the precise imaging of tumors and other disease sites. This approach merges diagnostics and therapy (theranostics).

-

Catalysis in Medicinal Chemistry: Zirconium-based catalysts are utilized in organic synthesis to create complex, biologically active molecules and heterocyclic compounds that form the backbone of many pharmaceuticals.

-

Approved Therapeutics: A related compound, Sodium Zirconium Cyclosilicate, is an FDA-approved drug for the treatment of hyperkalemia (high potassium levels). It functions as a selective potassium binder in the gastrointestinal tract.

Caption: Relationship of Na₂ZrF₆ to relevant compounds in biomedical fields.

Toxicological Profile and Safety

The toxicology of this compound is influenced by both the zirconium cation and the fluoride anions. It is classified as corrosive and toxic if swallowed or in contact with skin.

Summary of Hazards

| Hazard Type | Description | GHS Classification |

| Acute Toxicity | Toxic if swallowed or in contact with skin. Harmful if inhaled. | H301 + H311, H332 |

| Corrosivity | Causes severe skin burns and eye damage. Corrosive to the respiratory tract. | H314 |

| Transport | UN 3288, Hazard Class 6.1, Packing Group III | UN 3288 |

Mechanisms of Toxicity

The toxicity of Na₂ZrF₆ can be attributed to its components upon dissolution and hydrolysis:

-

Zirconium: While bulk zirconium is considered to have low toxicity, zirconium nanoparticles have been shown to induce dose-dependent cytotoxicity. The proposed mechanism involves the generation of Reactive Oxygen Species (ROS), leading to oxidative stress, DNA damage, and ultimately, apoptosis (programmed cell death).

-

Fluoride Ions: The hexafluorozirconate anion releases fluoride (F⁻) ions. Excess fluoride is known to be immunotoxic, capable of reducing populations of T-cells and B-lymphocytes. It can also inhibit essential metabolic enzymes by interacting with their active sites, disrupting cellular respiration and energy production.

Caption: Potential cellular toxicity mechanisms of Na₂ZrF₆ components.

Handling and Safety Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and give two glasses of water to drink. Immediately call a poison center or doctor.

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical assistance.

-

References

Sodium Hexafluorozirconate: A Comprehensive Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for sodium hexafluorozirconate. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical safely and effectively in a laboratory setting. This guide consolidates data from various sources, outlines detailed experimental protocols for key safety assessments, and presents logical workflows through structured diagrams.

Chemical Identification and Properties

This compound is an inorganic compound with the chemical formula Na₂ZrF₆. It is also known as sodium zirconium fluoride.[1] This white crystalline solid is soluble in water and stable under normal conditions.[2]

| Property | Value | Source |

| CAS Number | 16925-26-1 | [1][3][4] |

| EC Number | 240-990-3 | [1][3] |

| Molecular Formula | Na₂ZrF₆ | [1][4] |

| Molar Mass | 251.19 g/mol | [1][4] |

| Appearance | White crystalline solid/powder | [2] |

| Purity | Typically ≥98% | [3][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its irritant effects on the skin, eyes, and respiratory system.

| Hazard Classification | GHS Hazard Statement |

| Skin Irritation | H315: Causes skin irritation.[3] |

| Eye Irritation | H319: Causes serious eye irritation.[3] |

| Respiratory Irritation | H335: May cause respiratory irritation.[3] |

| Acute Oral Toxicity | While a specific LD50 is not readily available in the provided search results, the substance is indicated to be harmful if swallowed. |

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately.[3]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Handling, Storage, and Disposal

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area and avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials.[6]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[3]

Experimental Protocols for Toxicological Assessment

The hazard classifications of this compound are determined through standardized toxicological testing. The following are detailed methodologies for key experiments based on OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute toxic effects of a substance when administered orally in a single dose.

-

Principle: The test involves administering the substance to animals in a stepwise procedure using a set of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight). The initial dose is selected based on a sighting study.

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Procedure:

-

A sighting study is performed to determine the appropriate starting dose.

-

Animals are fasted prior to dosing.

-

The substance is administered orally by gavage.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

-

Results: The test allows for the identification of a dose that causes evident toxicity but no mortality, and a dose that causes mortality. This information is used for hazard classification.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.[1]

-

Principle: The test uses a three-dimensional reconstructed human epidermis model that mimics the properties of the upper layers of human skin. Skin irritation is identified by the substance's ability to decrease cell viability below a defined threshold.[4]

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.

-

Following a defined exposure period, the substance is removed by rinsing.

-

The tissue is incubated for a post-exposure period.

-

Cell viability is measured using the MTT assay, which quantifies the conversion of the yellow MTT tetrazolium salt to a blue formazan product by metabolically active cells.

-

-

Results: A substance is classified as a skin irritant if the mean tissue viability is reduced to 50% or less of the negative control.[4]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause irritation or corrosion to the eyes.

-

Principle: The test substance is applied to one eye of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation or corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.[7]

-

Animal Selection: Healthy, young adult albino rabbits are typically used.[7]

-

Procedure:

-

A single dose of the substance is instilled into the conjunctival sac of one eye.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Ocular lesions are scored according to a standardized system.

-

-

Results: The reversibility of the ocular lesions is also assessed. The scores are used to classify the irritant or corrosive potential of the substance.

Visualized Workflows

To further clarify the structure of safety information and experimental procedures, the following diagrams are provided.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. siesascs.edu.in [siesascs.edu.in]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. x-cellr8.com [x-cellr8.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

molecular formula and weight of sodium hexafluorozirconate

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on sodium hexafluorozirconate, a chemical compound with applications in various scientific and industrial fields. The information is presented to be accessible and useful for researchers and professionals in drug development and other scientific disciplines.

Core Chemical Properties

This compound is an inorganic salt with established physical and chemical characteristics. It is recognized for its role in the manufacturing of aluminum and magnesium, and as a stabilizer for silicone rubber.[1]

Quantitative Data

The fundamental molecular properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value | References |

| Molecular Formula | Na₂ZrF₆ | [1][2][3] |

| Molecular Weight | 251.19 g/mol | [1][3][4][5] |

| CAS Number | 16925-26-1 | [4] |

| Exact Mass | 249.874656 g/mol | [3][5] |

| Monoisotopic Mass | 249.874656 g/mol | [3][5] |

Structural Representation

The logical relationship between the constituent elements of this compound can be visualized as a central zirconium atom coordinated with six fluorine atoms, and two sodium atoms associated with the resulting hexafluorozirconate anion.

References

In-Depth Technical Guide to the Hazards and Safety of Sodium Hexafluorozirconate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hexafluorozirconate (Na₂ZrF₆) is an inorganic compound with applications in various industrial processes, including the manufacturing of certain types of glass and ceramics. For researchers, scientists, and professionals in drug development who may encounter this compound, a thorough understanding of its hazard profile and safety precautions is paramount. This technical guide provides a comprehensive overview of the known hazards, safety information, and available toxicological data for this compound, presented in a format tailored for a scientific audience.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a substance is the first step in a comprehensive hazard assessment. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | Na₂ZrF₆ | [1] |

| Molecular Weight | 251.19 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| CAS Number | 16925-26-1 | [1][3] |

| EC Number | 240-990-3 | [1] |

| Solubility in Water | Soluble | [1] |

| Boiling Point | 19.5°C at 760 mmHg | [2] |

| Vapor Pressure | 922 mmHg at 25°C | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Danger[2]

Toxicological Summary

Acute Toxicity

While specific acute toxicity values for this compound are not available, the toxicity of fluoride salts is well-documented. For sodium fluoride (NaF), the lethal dose for most adult humans is estimated to be between 5 to 10 grams, which corresponds to 32 to 64 mg of elemental fluoride per kilogram of body weight.[4] Ingestion of fluoride at doses significantly lower than the lethal dose can cause gastrointestinal discomfort.[4]

Skin and Eye Irritation

This compound is known to cause severe skin burns and eye damage.[2] Contact with the skin can lead to irritation, and prolonged contact may result in chemical burns. In the eyes, it can cause serious irritation and potentially irreversible damage.

Respiratory Irritation

Inhalation of this compound dust may cause irritation to the respiratory tract.[5] Symptoms can include coughing, sore throat, and shortness of breath.

Chronic Toxicity

Chronic exposure to fluorides can lead to skeletal fluorosis, a condition characterized by the hardening of bones and joint stiffness.[5] While data specific to this compound is limited, this is a known effect of long-term overexposure to fluoride compounds.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically employed for evaluating the safety of chemical substances. A general overview of relevant protocols is provided below.

Acute Oral Toxicity (Based on OECD Test Guideline 425)

The acute oral toxicity of a substance is typically determined using a sequential dosing method in rodents. The objective is to identify the dose that is lethal to 50% of the test population (LD50). The procedure involves administering the substance by gavage to a small number of animals and observing them for a set period, usually 14 days, for signs of toxicity and mortality. The results of each animal determine the dose for the subsequent animal.[6][7]

Skin Irritation/Corrosion (Based on OECD Test Guideline 439)

In vitro methods using reconstructed human epidermis (RhE) models are now widely used to assess skin irritation potential, reducing the need for animal testing.[8][9][10]

-

Procedure: A small amount of the test substance is applied directly to the surface of the RhE tissue.

-

Exposure: The tissue is exposed to the substance for a defined period.

-

Viability Assessment: After exposure, the viability of the tissue is determined using a cell viability assay, such as the MTT assay. A significant reduction in cell viability compared to a negative control indicates that the substance is an irritant.[10]

Respiratory Irritation Assessment

Assessing respiratory irritation can involve both in vivo and in vitro methods.

-

In vivo studies (Based on OECD Test Guideline 403): These studies typically involve exposing animals (usually rats) to an aerosol or dust of the test substance and observing for signs of respiratory distress and pathological changes in the respiratory tract.

-

In vitro models: Advanced in vitro models using human respiratory cell cultures are being developed to assess respiratory irritation. These models can measure various endpoints, including cytotoxicity and the release of inflammatory markers.[11][12]

Hazard Assessment and Control Workflow

The following diagram illustrates a logical workflow for the assessment and control of hazards associated with a chemical substance like this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 16925-26-1, this compound Formula - ECHEMI [echemi.com]

- 3. scbt.com [scbt.com]

- 4. Fluoride toxicity - Wikipedia [en.wikipedia.org]

- 5. HEALTH EFFECTS - Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Acute Oral Toxicity Up-And-Down-Procedure | Pesticide Science and Assessing Pesticide Risks | US EPA [19january2017snapshot.epa.gov]

- 7. Acute oral toxicity | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 8. criver.com [criver.com]

- 9. iivs.org [iivs.org]

- 10. x-cellr8.com [x-cellr8.com]

- 11. Frontiers | New approach methodologies (NAMs) for the in vitro assessment of cleaning products for respiratory irritation: workshop report [frontiersin.org]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Sodium Hexafluorozirconate in Metal Surface Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium hexafluorozirconate (Na₂ZrF₆) and its acidic form, hexafluorozirconic acid (H₂ZrF₆), in the surface treatment of various metals. Zirconium-based treatments are gaining prominence as environmentally friendly and effective alternatives to traditional chromate and phosphate coatings.[1] This document details the application of zirconium compounds in conversion coatings, passivation, and acidic pickling, providing experimental protocols and performance data.

Zirconium-Based Conversion Coatings

Zirconium conversion coatings are thin, amorphous layers of zirconium oxide and other zirconium compounds that enhance corrosion resistance and paint adhesion on metal surfaces.[2][3] They are applied to a variety of substrates, including steel, aluminum, and galvanized steel.[2]

General Process Workflow

The application of a zirconium-based conversion coating typically involves a multi-stage process that begins with thorough cleaning of the metal substrate to ensure a uniform and adherent coating.[2] The core of the process is the application of the zirconium solution, which reacts with the metal surface to form the protective layer.[2]

Mechanism of Coating Formation

The formation of a zirconium oxide layer is a chemical process initiated by a change in pH at the metal-solution interface. The acidic nature of the hexafluorozirconic acid solution leads to the dissolution of the native oxide layer on the metal and some of the underlying metal itself. This process consumes H⁺ ions, causing a local increase in pH at the surface. This pH shift triggers the hydrolysis of the hexafluorozirconate ions and the subsequent precipitation of a hydrated zirconium oxide layer.

Experimental Protocols

The following are representative protocols for applying zirconium conversion coatings to different metal substrates.

Protocol 1: Zirconium Conversion Coating on Cold-Rolled Steel

-

Alkaline Cleaning: Immerse the steel panels in a solution containing 35 g/L NaOH, 10 g/L Na₂CO₃, and 5 g/L sodium dodecylbenzenesulfonate at 85°C for 5 minutes.

-

Rinsing: Rinse thoroughly with deionized water.

-

Zirconium Treatment: Immerse the cleaned panels in a solution of 0.86 g/L hexafluorozirconic acid (H₂ZrF₆) at room temperature. The pH of the bath should be adjusted to a range of 3.5 to 4.5. Optimal immersion times are between 600 and 900 seconds.[4]

-

Final Rinsing: Rinse with deionized water.

-

Drying: Dry the panels in an oven at 120°C.

Protocol 2: Zirconium Conversion Coating on Aluminum Alloy (e.g., AA1050)

-

Degreasing: Clean the aluminum panels with acetone.

-

Alkaline Etching: Immerse in a 5% NaOH solution at 60°C for 1 minute.

-

Rinsing: Rinse with deionized water.

-

Deoxidation (Desmutting): Immerse in a 30% nitric acid solution at room temperature for 30 seconds.

-

Rinsing: Rinse with deionized water.

-

Zirconium Treatment: Immerse in a solution containing 100 mg/L of zirconium (from H₂ZrF₆) with the pH adjusted to 4.5 using NaOH. The treatment should be carried out at 25°C for 3 minutes.

-

Final Rinsing: Rinse with deionized water.

-

Drying: Dry with hot air.

Protocol 3: Zirconium Conversion Coating on Galvanized Steel

-

Alkaline Cleaning: Clean the galvanized steel panels in a suitable alkaline cleaner to remove oils and dirt.

-

Rinsing: Rinse thoroughly with deionized water.

-

Zirconium Treatment: Immerse the panels in a hexafluorozirconic acid-based solution. A study on galvannealed steel showed good results with commercially available zirconium treatments.[5] The concentration and pH should be maintained according to the supplier's recommendations, typically in the range of 100-200 ppm Zr and a pH of 4.0-5.0. Immersion times can vary from 30 to 120 seconds at ambient temperature.

-

Final Rinsing: Rinse with deionized water.

-

Drying: Dry the panels.

Performance Data

The performance of zirconium conversion coatings is evaluated based on their corrosion resistance and their ability to promote the adhesion of subsequent paint or powder coatings.

Table 1: Corrosion Performance of Zirconium Conversion Coatings

| Substrate | Coating | Test Method | Corrosion Current Density (i_corr) | Polarization Resistance (R_p) | Salt Spray Results |

| Galvannealed Steel | Zirconium-based | Potentiodynamic Polarization (0.5 M NaCl) | <0.01 µA/cm² | 20.7 kΩ | - |

| Galvannealed Steel | Zinc Phosphate | Potentiodynamic Polarization (0.5 M NaCl) | 0.30 µA/cm² | 4.2 kΩ | - |

| Galvannealed Steel | Bare | Potentiodynamic Polarization (0.5 M NaCl) | 1.90 µA/cm² | 0.05 kΩ | - |

| Cold-Rolled Steel | Zirconium-based + Powder Coat | Neutral Salt Spray (ASTM B117) | - | - | Passed 1000 hours |

| Cold-Rolled Steel | Iron Phosphate + Powder Coat | Neutral Salt Spray (ASTM B117) | - | - | Failed at 576 hours |

Data compiled from multiple sources.[5][6]

Table 2: Adhesion Performance of Zirconium Conversion Coatings

| Substrate | Pre-treatment | Organic Coating | Adhesion Test Method | Adhesion Result |

| Carbon Mild Steel | Zirconium Conversion Coating | Epoxy with ZAPP pigment | Pull-off (ASTM D4541) | Improved by 1-2 MPa compared to no pre-treatment |

| Galvanized Steel | Zirconium-based | - | - | Provides excellent paint adhesion |

Data compiled from multiple sources.[3][7]

Table 3: Physical Properties of Zirconium Conversion Coatings

| Substrate | Coating Thickness | Coating Weight (as Zr) |

| Steel | 50 - 200 nm | - |

| Galvanized Steel | ~50 nm | - |

| Aluminum | 15 - 30 nm | 15 - 25 mg/m² |

Data compiled from multiple sources.[5][8][9]

This compound in Acidic Pickling

Acid pickling is a surface treatment used to remove impurities, such as stains, inorganic contaminants, rust, or scale from ferrous metals, copper, and aluminum alloys.[10] The addition of hexafluorozirconate to pickling baths can enhance the cleaning process and provide a degree of passivation to the cleaned surface.

Application Notes

The use of this compound or hexafluorozirconic acid in pickling solutions for stainless steel and other alloys can offer several advantages:

-

Enhanced Scale Removal: The fluoride ions from the hexafluorozirconate can help in dissolving tenacious oxide scales that are resistant to conventional acids.

-

Improved Surface Finish: It can contribute to a more uniform and cleaner surface finish.

-

Passivation Effect: A thin layer of zirconium oxide may form on the pickled surface, offering temporary corrosion protection before subsequent processing.

Experimental Protocol

Protocol 4: Acid Pickling of Steel Wire with Zirconium Additive

This protocol is based on a patent for a non-phosphorus and non-nitrogen pickling process.

-

Prepare Pickling Solution:

-

Zirconium Hexafluoride: 50-150 g/L

-

Sodium Molybdate: 20-30 g/L

-

Fatty Acid Salt: 10-20 g/L

-

65% Concentrated Nitric Acid: 10-20 g/L

-

Solvent: Deionized water

-

-

Pickling: Immerse the steel wire in the pickling solution for 15-20 minutes.

-

Post-Treatment: The pickled wire is then coated, drawn, and heat-treated as required.

This compound in Passivation

Passivation is a process that forms a protective, passive layer of oxide on a metal surface, which enhances its corrosion resistance. Zirconium-based solutions are increasingly used for chrome-free passivation of aluminum and its alloys.

Application Notes

Zirconium-based passivation provides an effective, non-toxic alternative to traditional chromate passivation. The process is similar to conversion coating, but the primary goal is to create a stable, non-reactive surface layer.

Mechanism of Passivation

Similar to conversion coating, the passivation mechanism involves the dissolution of the native aluminum oxide in the acidic fluoride-containing solution, followed by the precipitation of a stable aluminum-zirconium-oxide/fluoride layer as the local pH at the surface increases.[11]

Experimental Protocol

Protocol 5: Passivation of Aluminum Foil

This protocol is based on a patent for an aluminum foil surface passivating solution.

-

Prepare Passivating Solution (per 1000 parts by weight of water):

-

Straight-chain alkyl phosphonic acid: 1.5 - 2 parts by weight

-

Zirconium compound (e.g., this compound): 0.9 - 1.5 parts by weight

-

Titanium compounds: 1.5 - 3.5 parts by weight

-

Phosphoric acid: 10 - 30 parts by weight

-

Ammonium salts: 0.5 - 1 part by weight

-

Nickel salts: 0.01 - 0.2 parts by weight

-

Hydrofluoric acid or Nitric acid: 0.1 - 1 part by weight

-

-

Passivation: The application method (e.g., immersion, spray) and duration would depend on the specific requirements of the aluminum foil and the desired properties of the passivation layer.

-

Post-Treatment: The passivated foil is then rinsed and dried.

These protocols and data provide a starting point for researchers and scientists to explore the use of this compound in various metal surface treatment applications. The specific parameters may need to be optimized based on the alloy, the desired performance characteristics, and the subsequent processing steps.

References

- 1. Review of Conversion Coatings Based on Zirconium and/or Titanium [finishingandcoating.com]

- 2. airedale-group.com [airedale-group.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. content.ampp.org [content.ampp.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. content.ndtsupply.com [content.ndtsupply.com]

- 10. p2infohouse.org [p2infohouse.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Sodium Hexafluorozirconate as a Precursor for Zirconium Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of sodium hexafluorozirconate (Na₂ZrF₆) as a precursor in the synthesis of various zirconium compounds. The protocols are designed for a research setting, and the subsequent applications focus on areas relevant to drug development and biomedical research.

Introduction

This compound is an inorganic compound that serves as a versatile and cost-effective precursor for the synthesis of a range of zirconium compounds, including zirconium dioxide (zirconia), zirconium hydroxide, and zirconium carbonate.[1][2][3] These downstream products have significant applications in ceramics, catalysis, and importantly, in the biomedical and pharmaceutical fields due to their biocompatibility and unique chemical properties.[4][5][6] Zirconia nanoparticles, for instance, are explored for their use in drug delivery, tissue engineering, and as antimicrobial and anticancer agents.[4][7][8]

Synthesis of Zirconium Compounds from this compound

The following section details the protocols for synthesizing key zirconium compounds from a this compound precursor.

Zirconium hydroxide is a critical intermediate in the production of high-purity zirconia. The hydrolysis of the hexafluorozirconate ion (ZrF₆²⁻) in an alkaline solution yields zirconium hydroxide.[9]

Experimental Protocol:

-

Preparation of this compound Solution: Dissolve a known quantity of this compound in deionized water to create a solution with a concentration range of 0.1 M to 0.5 M.

-

Hydrolysis: While vigorously stirring the this compound solution, slowly add a solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) (e.g., 1 M) dropwise.

-

pH Adjustment: Continue the addition of the alkaline solution until the pH of the mixture reaches a range of 9-10 to ensure the complete precipitation of zirconium hydroxide.

-

Aging the Precipitate: Allow the resulting suspension to age for a period of 2-4 hours at room temperature with continuous stirring. This aging process promotes the formation of a more crystalline and easily filterable precipitate.

-

Filtration and Washing: Filter the precipitate using a Buchner funnel and wash it repeatedly with deionized water to remove soluble fluoride and sodium/ammonium ions.

-

Drying: Dry the washed zirconium hydroxide precipitate in an oven at a temperature of 80-100 °C until a constant weight is achieved.

Quantitative Data:

| Parameter | Value |

| Starting Material | This compound (Na₂ZrF₆) |

| Precipitating Agent | Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) |

| Final pH | 9 - 10 |

| Aging Time | 2 - 4 hours |

| Drying Temperature | 80 - 100 °C |

| Expected Yield | > 95% (based on zirconium) |

Logical Workflow for Zirconium Hydroxide Synthesis:

Zirconia (zirconium dioxide) nanoparticles can be readily prepared by the thermal decomposition (calcination) of the synthesized zirconium hydroxide. The properties of the resulting zirconia nanoparticles, such as crystal phase and particle size, are highly dependent on the calcination temperature and duration.

Experimental Protocol:

-

Precursor Preparation: Place the dried zirconium hydroxide powder obtained from the previous protocol into a ceramic crucible.

-

Calcination: Transfer the crucible to a muffle furnace. Heat the sample from room temperature to the desired calcination temperature (e.g., 500-800 °C) at a controlled rate (e.g., 5 °C/min).

-

Isothermal Treatment: Hold the sample at the set calcination temperature for a specific duration (e.g., 2-4 hours) to ensure complete conversion to zirconium dioxide.

-

Cooling: Allow the furnace to cool down to room temperature naturally.

-

Product Collection: Carefully collect the resulting white zirconium dioxide powder.

Quantitative Data:

| Parameter | Value |

| Starting Material | Zirconium Hydroxide (Zr(OH)₄) |

| Calcination Temperature | 500 - 800 °C |

| Heating Rate | 5 °C/min |

| Isothermal Duration | 2 - 4 hours |

| Expected Product | Zirconium Dioxide (ZrO₂) Nanoparticles |

Experimental Workflow for Zirconia Nanoparticle Synthesis:

Zirconium carbonate is another important zirconium compound with various industrial and biomedical applications.[10] It can be synthesized from a zirconium-containing solution by precipitation with a carbonate source. While direct synthesis from this compound is not widely documented, a plausible pathway involves the initial conversion to a soluble zirconium salt followed by precipitation. A more direct, albeit less documented, approach would be the direct precipitation from a this compound solution.

Experimental Protocol (Inferred):

-

Preparation of Zirconium Solution: Prepare an aqueous solution of this compound (0.1 M to 0.5 M).

-

Precipitation: While stirring vigorously, add a solution of sodium carbonate (Na₂CO₃) or ammonium carbonate ((NH₄)₂CO₃) (e.g., 1 M) to the zirconium solution. The formation of a white precipitate of basic zirconium carbonate will be observed.

-

pH Control: Monitor and adjust the pH of the solution to a range of 6-8 to optimize the precipitation of zirconium carbonate.[11]

-

Digestion of Precipitate: Gently heat the suspension to 50-60 °C and maintain this temperature for 1-2 hours to promote the formation of a more stable and filterable precipitate.

-

Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove unreacted reagents and byproducts.

-

Drying: Dry the resulting zirconium carbonate paste at a low temperature (e.g., 60-80 °C) to avoid decomposition.

Quantitative Data:

| Parameter | Value |

| Starting Material | This compound (Na₂ZrF₆) Solution |

| Precipitating Agent | Sodium Carbonate (Na₂CO₃) or Ammonium Carbonate ((NH₄)₂CO₃) |

| Final pH | 6 - 8 |

| Digestion Temperature | 50 - 60 °C |

| Drying Temperature | 60 - 80 °C |

| Expected Product | Basic Zirconium Carbonate |

Logical Workflow for Zirconium Carbonate Synthesis:

Applications in Research and Drug Development

The zirconium compounds synthesized from this compound have a wide array of applications in biomedical research and drug development.

Zirconia nanoparticles are highly valued for their excellent biocompatibility, high mechanical strength, and chemical stability.[4]

-

Drug Delivery: Due to their porous structure and the ability to be functionalized, zirconia nanoparticles are being investigated as carriers for targeted drug delivery.[7] They can be loaded with therapeutic agents and their surface can be modified to target specific cells or tissues, thereby reducing systemic toxicity and enhancing therapeutic efficacy.

-

Tissue Engineering: Zirconia-based materials are used in bone tissue engineering as scaffolds and in dental and orthopedic implants due to their bio-inertness and mechanical properties that mimic bone.[4][5]

-

Antimicrobial and Anticancer Agents: Studies have shown that zirconia nanoparticles exhibit antimicrobial activity against various bacterial strains and also demonstrate cytotoxic effects on certain cancer cell lines, making them potential candidates for new therapeutic strategies.[4][8]

-

Biosensors: The unique electrochemical properties of zirconia make it a suitable material for the development of highly sensitive biosensors for the detection of biomolecules.[4]

Zirconium carbonate is often used as a precursor for the synthesis of other zirconium compounds, including high-purity zirconia for specialized applications.[10]

-

Precursor for Bioceramics: High-purity zirconia derived from zirconium basic carbonate is used in the manufacturing of advanced ceramics for dental and medical implants.[10]

-

Component in Topical Formulations: Due to its mild astringent properties, zirconium carbonate has been historically used in some topical preparations.

Signaling Pathway Visualization (Hypothetical Drug Delivery Mechanism):

The following diagram illustrates a hypothetical signaling pathway for the targeted delivery of a drug using functionalized zirconia nanoparticles to a cancer cell.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated area or a fume hood and to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for each specific compound.

References

- 1. US4283377A - Process for the preparation of basic zirconium carbonate of high purity - Google Patents [patents.google.com]

- 2. This compound [kfzr.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Biomedical Applications of Zirconia-Based Nanomaterials: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iieta.org [iieta.org]

- 6. preciseceramic.com [preciseceramic.com]

- 7. youtube.com [youtube.com]

- 8. Zirconium oxide (ZrO2) nanoparticles from antibacterial activity to cytotoxicity: A next-generation of multifunctional … [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application of Sodium Hexafluorozirconate in Glass and Ceramics Manufacturing: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hexafluorozirconate (Na₂ZrF₆) is an inorganic compound utilized in the manufacturing of specialized glasses and ceramics.[1] Its application, while not as widespread as some other fluoride compounds, offers unique benefits in controlling the optical and physical properties of these materials. This document provides detailed application notes and protocols for the use of this compound, drawing upon established principles of glass and ceramic chemistry and data from related fluoride and zirconium compounds. Due to a lack of extensive direct research on Na₂ZrF₆, some information is inferred from the behavior of its constituent components, sodium fluoride (NaF) and zirconium fluoride (ZrF₄), and other related materials.

Role in Glass Manufacturing

In glass manufacturing, this compound primarily acts as a source of zirconium and fluoride, influencing the final properties of the glass, particularly in optical and specialty glass formulations.

Key Functions

-

Refractive Index Modifier: Fluoride-containing glasses, known as fluorozirconate glasses, are noted for their optical properties.[2] While specific data for Na₂ZrF₆ is limited, the introduction of fluorides like NaF can alter the refractive index of the glass.[2] The presence of zirconium, a high-atomic-weight element, also contributes to modifying the refractive index.

-

Network Modifier: In silicate glasses, sodium ions (Na⁺) from the decomposition of Na₂ZrF₆ act as network modifiers. They disrupt the continuous silica (SiO₂) network, which can lower the melting point and viscosity of the glass melt, facilitating the manufacturing process.[3]

-

Fining Agent: Fluorides can act as fining agents, aiding in the removal of gas bubbles from the molten glass, leading to a more homogenous and clear final product.

Quantitative Effects on Glass Properties (Inferred from Related Compounds)

| Property | Effect of Increasing Fluoride/Zirconium Content | Typical Concentration Range (inferred) | Reference Compounds |